Lipophilicity (LogP) Vs. Unsubstituted Parent Scaffold
The target compound exhibits a computed LogP (XLogP3) of 0.97, representing a substantial 8.7-fold increase in lipophilicity compared to the parent scaffold 1H-pyrazole-3-carboxylic acid (LogP 0.1) [1][2]. This difference directly impacts membrane permeability and non-specific binding of derived drug candidates.
| Evidence Dimension | LogP (XLogP3, computed hydrophobicity) |
|---|---|
| Target Compound Data | XLogP3 = 0.97 (LogP = 0.96550) |
| Comparator Or Baseline | 1H-Pyrazole-3-carboxylic acid (CAS 1621-91-6): XLogP3 = 0.1 |
| Quantified Difference | 8.7-fold higher lipophilicity for the target compound |
| Conditions | Computed XLogP3 values from authoritative chemical databases; not measured in a single head-to-head study. |
Why This Matters
Higher LogP improves passive membrane permeability, making the target compound a more suitable core scaffold for designing orally bioavailable drug candidates than the unsubstituted pyrazole parent.
- [1] Kuujia.com. 1-(Pyridin-2-yl)-1H-pyrazole-3-carboxylic acid Computed Properties. XLogP3: 1. https://www.kuujia.com/cas-1014631-58-3.html View Source
- [2] AngeneChemical. 1H-Pyrazole-3-carboxylic acid. CAS 1621-91-6. XLogP3: 0.1. https://www.angenechemical.com View Source
